molecular formula C6H10O2 B586708 Ethyl Cyclopropylcarboxylate-d5 (Major) CAS No. 1794783-51-9

Ethyl Cyclopropylcarboxylate-d5 (Major)

Cat. No.: B586708
CAS No.: 1794783-51-9
M. Wt: 119.175
InChI Key: LDDOSDVZPSGLFZ-ZDGANNJSSA-N
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Description

Ethyl Cyclopropylcarboxylate-d5 (Major) is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen atoms. This compound is primarily used in research and development, particularly in the fields of chemistry and biochemistry. The molecular formula for Ethyl Cyclopropylcarboxylate-d5 is C6H5D5O2, and it has a molecular weight of 119.17 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl Cyclopropylcarboxylate-d5 can be synthesized through several methods. One common method involves the reaction of ethylene with ethyl diazoacetate in the presence of a gold catalyst. This reaction proceeds via a carbene transfer mechanism, resulting in the formation of the cyclopropane ring . The reaction conditions typically include the use of IPrAuCl/NaBArF4 as the catalyst at room temperature.

Another method involves the ring contraction of 2-halocyclobutanone or the cyclization of alkyl 4-halobutanoates . These methods often require specific reagents and conditions, such as the use of strong bases or reducing agents.

Industrial Production Methods

Industrial production of Ethyl Cyclopropylcarboxylate-d5 typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl Cyclopropylcarboxylate-d5 undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the cyclopropane ring into a more reactive intermediate, such as a cyclopropyl ketone.

    Reduction: Reduction reactions can open the cyclopropane ring, leading to the formation of linear or branched products.

    Substitution: The ester group in Ethyl Cyclopropylcarboxylate-d5 can undergo nucleophilic substitution reactions, resulting in the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce linear alcohols or alkanes.

Scientific Research Applications

Ethyl Cyclopropylcarboxylate-d5 is widely used in scientific research due to its unique properties. Some applications include:

Mechanism of Action

The mechanism of action of Ethyl Cyclopropylcarboxylate-d5 involves its interaction with various molecular targets and pathways. In NMR spectroscopy, the deuterium atoms provide a distinct signal, allowing researchers to track the compound’s behavior in different environments. In biological systems, the deuterium atoms can influence metabolic pathways, providing insights into the compound’s transformation and utilization.

Comparison with Similar Compounds

Ethyl Cyclopropylcarboxylate-d5 can be compared with other similar compounds, such as:

Ethyl Cyclopropylcarboxylate-d5 stands out due to its deuterium content, making it particularly valuable in research applications where isotopic labeling is required.

Properties

CAS No.

1794783-51-9

Molecular Formula

C6H10O2

Molecular Weight

119.175

IUPAC Name

ethyl 1,2,2,3,3-pentadeuteriocyclopropane-1-carboxylate

InChI

InChI=1S/C6H10O2/c1-2-8-6(7)5-3-4-5/h5H,2-4H2,1H3/i3D2,4D2,5D

InChI Key

LDDOSDVZPSGLFZ-ZDGANNJSSA-N

SMILES

CCOC(=O)C1CC1

Synonyms

Cyclopropanecarboxylic Acid Ethyl Ester-d5;  Ethyl Cyclopropanecarboxylate-d5;  NSC 60696-d5; 

Origin of Product

United States

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